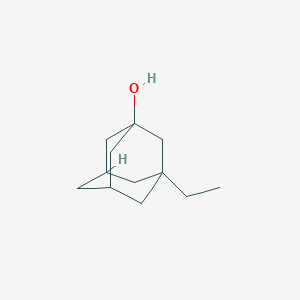
3-Ethyladamantan-1-ol
Overview
Description
3-Ethyladamantan-1-ol is a chemical compound belonging to the class of adamantanes. It is a white crystalline solid with the molecular formula C12H20O and a molecular weight of 180.29 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyladamantan-1-ol typically involves the reduction of 3-ethyladamantanone. One common method is the reduction of 3-ethyladamantanone using sodium borohydride (NaBH4) in methanol, which yields this compound . Another method involves the catalytic hydrogenation of 3-ethyladamantanone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Catalytic hydrogenation is often preferred for industrial production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyladamantan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromium trioxide (CrO3) in acetic acid, leading to the formation of 3-ethyladamantanone .
Reduction: Reduction of 3-ethyladamantanone back to this compound can be performed using sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst .
Substitution: Substitution reactions involving this compound can occur at the hydroxyl group. For example, the reaction with acyl chlorides in the presence of a base such as pyridine can yield esters .
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Acyl chlorides in the presence of pyridine.
Major Products:
Oxidation: 3-ethyladamantanone.
Reduction: this compound.
Substitution: Esters of this compound.
Scientific Research Applications
3-Ethyladamantan-1-ol has various scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities. It serves as a model compound for studying the behavior of adamantane derivatives in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used as an additive in lubricants and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Ethyladamantan-1-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, adamantane derivatives are known to interact with ion channels and receptors in the nervous system, leading to their neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-Adamantanol: A hydroxyl group attached to the first carbon of the adamantane structure.
2-Adamantanol: A hydroxyl group attached to the second carbon of the adamantane structure.
3-Ethyladamantan-1-amine: An amine group attached to the first carbon and an ethyl group attached to the third carbon of the adamantane structure.
Uniqueness of 3-Ethyladamantan-1-ol: The presence of an ethyl group at the third carbon and a hydroxyl group at the first carbon makes this compound unique. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
3-ethyladamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFGNNHKXSJWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392803 | |
| Record name | 3-ethyladamantan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15598-87-5 | |
| Record name | 3-ethyladamantan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


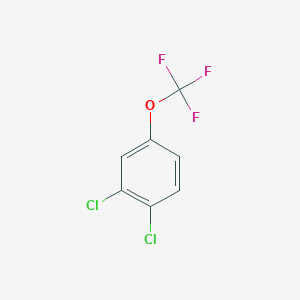
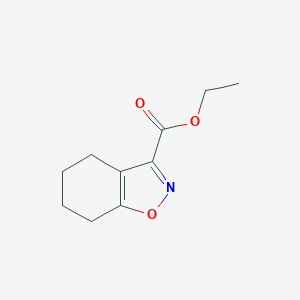
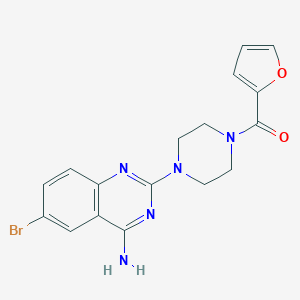
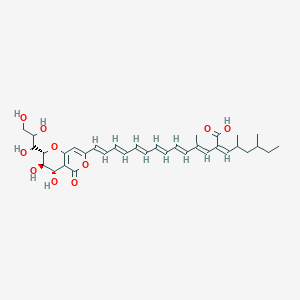
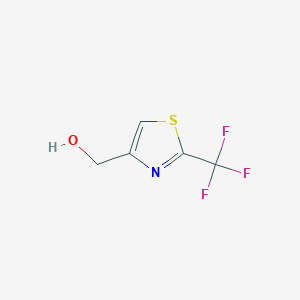


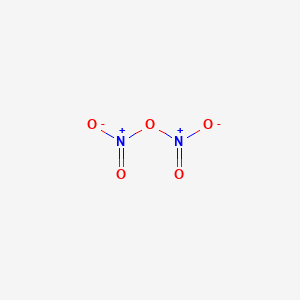
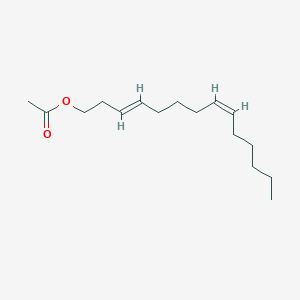

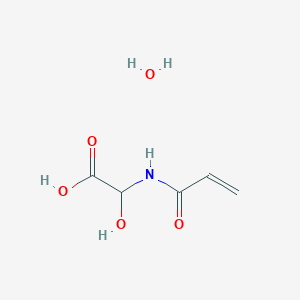
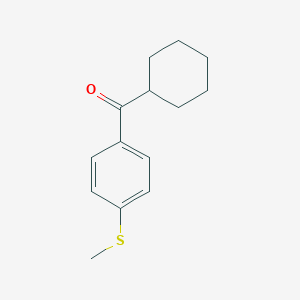

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)
